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molecular formula C12H9NO B062508 2-(Pyridin-3-Yl)Benzaldehyde CAS No. 176690-44-1

2-(Pyridin-3-Yl)Benzaldehyde

Cat. No. B062508
M. Wt: 183.21 g/mol
InChI Key: DTUANRRVVJRTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962674B2

Procedure details

To a suspension of 1-bromobenzaldehyde (250 μL, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and 3-pyridineboronic acid (289 mg, 2.35 mmol) in 4.2 mL of N,N-dimethylformamide/water (2:1) were added palladium acetate (24 mg, 0.11 mmol) and triphenylphosphine (115 mg, 0.44 mmol) under nitrogen. After being stirred at 110° C. overnight, the reaction mixture was filtered. The filtrate was diluted with chloroform, and the solution was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 95/5) to obtain the title compound as a white powder (250 mg, 64%).
Name
1-bromobenzaldehyde
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
Br[C:2]1([CH:9]=[CH:8][CH:7]=[CH:6][CH2:5]1)[CH:3]=[O:4].C(=O)([O-])[O-].[Na+].[Na+].[N:16]1[CH:21]=[CH:20][CH:19]=[C:18](B(O)O)[CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C)C=O.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N:16]1[CH:21]=[CH:20][CH:19]=[C:18]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[CH:3]=[O:4])[CH:17]=1 |f:1.2.3,6.7,8.9.10|

Inputs

Step One
Name
1-bromobenzaldehyde
Quantity
250 μL
Type
reactant
Smiles
BrC1(C=O)CC=CC=C1
Name
Quantity
270 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
289 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
4.2 mL
Type
solvent
Smiles
CN(C=O)C.O
Step Two
Name
Quantity
115 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
24 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After being stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with chloroform
WASH
Type
WASH
Details
the solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 95/5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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